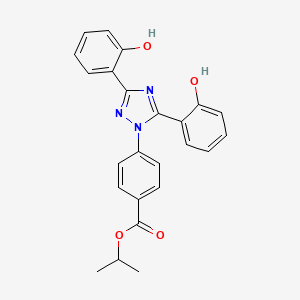

Deferasirox Isopropyl ester

Description

Conceptual Framework of Prodrug Strategies in Medicinal Chemistry

Prodrugs are bioreversible derivatives of active drug molecules that, after administration, undergo enzymatic or chemical transformation in vivo to release the parent drug, which can then exert its desired pharmacological effect. researchgate.net This strategy is a powerful tool for improving the physicochemical, biopharmaceutical, or pharmacokinetic properties of drugs that may otherwise have limitations such as poor solubility, instability, or low permeability across biological membranes. researchgate.netijpcbs.com The core objective is to enhance a drug's usefulness by masking undesirable properties until it reaches its site of action. humanjournals.comurjc.es

Improved Permeability: Enhanced lipophilicity can facilitate the passive diffusion of the drug across biological membranes, such as the gastrointestinal tract, leading to improved oral absorption. numberanalytics.comscirp.org

Increased Solubility: While seemingly counterintuitive, esterification can sometimes be used to improve aqueous solubility by attaching a solubilizing promoiety. humanjournals.com

Masking Unpleasant Taste: The modification of functional groups can mask the unpleasant taste of a drug, improving patient compliance, particularly in pediatric formulations. scirp.org

Enhanced Stability: Esterification can protect a labile functional group from degradation, thereby increasing the chemical stability and shelf-life of the drug. scirp.org

Once absorbed, these ester prodrugs are typically hydrolyzed by ubiquitous esterase enzymes present in the blood, liver, and other tissues to release the active parent drug. ijpcbs.com

The design of ester prodrugs can be tailored to achieve more than just enhanced absorption. Strategic modification allows for targeted drug delivery and optimized pharmacokinetic profiles. numberanalytics.com This can be achieved through several principles:

Enzyme-Specific Activation: Prodrugs can be designed to be substrates for specific enzymes that are overexpressed in target tissues, such as tumors. numberanalytics.com This allows for the localized release of the active drug, maximizing its therapeutic effect at the site of action while minimizing systemic exposure and potential side effects. numberanalytics.comewadirect.com

Sustained Release: By modifying the steric or electronic properties of the ester promoiety, the rate of enzymatic hydrolysis can be controlled. numberanalytics.com Bulky or sterically hindered ester groups can slow down the rate of cleavage, resulting in a more sustained release of the parent drug and a prolonged therapeutic effect. numberanalytics.com

Transporter-Mediated Uptake: Ester prodrugs can be designed to mimic endogenous molecules that are recognized by specific transporters. scirp.org For example, linking a drug to an amino acid via an ester bond can facilitate its uptake by amino acid transporters, enhancing its delivery to specific cells or across the blood-brain barrier. scirp.org

Deferasirox as a Parent Compound in Iron Chelation Therapy: Fundamental Insights

Deferasirox is an orally active iron chelator used in the management of chronic iron overload, a condition that can arise from frequent blood transfusions in patients with conditions like beta-thalassemia. jcpsp.pkdrugbank.com It is a tridentate ligand, meaning that two molecules of Deferasirox bind with high affinity and selectivity to a single ferric iron (Fe³⁺) atom, forming a stable 2:1 complex. drugbank.comtandfonline.com This complex is then primarily excreted from the body via the feces, effectively reducing the total body iron burden. drugbank.comnih.gov

The primary mechanism of action of Deferasirox involves the chelation of excess iron, thereby preventing the formation of reactive oxygen species and subsequent oxidative damage to tissues and organs. smolecule.com However, Deferasirox itself has some challenging physicochemical properties, including poor aqueous solubility, which can impact its formulation and bioavailability. google.comgoogle.com

Significance of Ester Derivatives in Deferasirox Research and Development

The development of ester derivatives of Deferasirox, including Deferasirox Isopropyl ester, is a logical step in the ongoing effort to optimize iron chelation therapy. smolecule.com The primary motivation for creating these derivatives is to enhance the biopharmaceutical properties of the parent compound. smolecule.com By converting the carboxylic acid group of Deferasirox into an ester, researchers aim to increase its lipophilicity. smolecule.com This modification has the potential to:

Improve Oral Bioavailability: Increased lipophilicity could lead to better absorption from the gastrointestinal tract. smolecule.com

Enhance Cellular Permeability: A more lipophilic molecule may more easily cross cell membranes to chelate intracellular iron. chemrxiv.org

Modify Pharmacokinetic Profile: The rate of hydrolysis of the ester can be tuned to control the release and duration of action of the active Deferasirox. numberanalytics.com

Research into Deferasirox derivatives is not limited to simple esters. Studies have explored the synthesis of various derivatives, including amino acid conjugates, to investigate their potential as anticancer agents, highlighting the versatility of modifying the Deferasirox scaffold. researchgate.netnih.gov These investigations underscore the significance of ester and other derivatives in expanding the therapeutic potential of Deferasirox beyond its primary indication.

Structure

3D Structure

Properties

Molecular Formula |

C24H21N3O4 |

|---|---|

Molecular Weight |

415.4 g/mol |

IUPAC Name |

propan-2-yl 4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoate |

InChI |

InChI=1S/C24H21N3O4/c1-15(2)31-24(30)16-11-13-17(14-12-16)27-23(19-8-4-6-10-21(19)29)25-22(26-27)18-7-3-5-9-20(18)28/h3-15,28-29H,1-2H3 |

InChI Key |

VMMWFVQHXQVDKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O |

Origin of Product |

United States |

Molecular and Structural Investigations of Deferasirox Isopropyl Ester and Its Derivatives

Structure-Activity Relationship (SAR) Studies of Deferasirox Ester Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the design and optimization of drug candidates. For Deferasirox ester derivatives, these studies aim to identify the key structural features that govern their biological activity and chemical reactivity.

Analysis of Substituent Effects on Chemical Reactivity and Biological Activity

Research on various derivatives of Deferasirox has provided insights into how different substituents affect their efficacy. For instance, studies on other ester derivatives of Deferasirox have shown that the nature of the ester group can modulate the compound's antiproliferative activity against cancer cell lines. While specific data on the isopropyl ester is limited, general principles from related derivatives suggest that the size and lipophilicity of the ester group play a crucial role. For example, a study on N-substituted isosteviol-based 1,3-aminoalcohols, which also feature ester modifications, indicated that the type of ester (methyl vs. benzyl) did not have a crucial impact on the antiproliferative properties, suggesting that other parts of the molecule might be more critical for this specific activity mdpi.com.

The core structure of Deferasirox, with its tridentate chelation site formed by the two hydroxyl groups and the triazole nitrogen, is essential for its iron-binding capacity d-nb.info. Modifications at other positions, such as the esterification of the carboxylic acid, are intended to fine-tune the molecule's properties without disrupting this critical iron-chelating motif. The antioxidant activity of Deferasirox and its derivatives is also a key aspect of their biological function, and substituent effects on this property are an important area of investigation mdpi.com.

Conformational Analysis and Molecular Dynamics Simulations of Ester Derivatives

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the dynamic behavior and stable conformations of molecules like Deferasirox Isopropyl ester.

For the parent compound, Deferasirox, molecular dynamics simulations have been used to study its interaction with proteins such as Mcl-1, an anti-apoptotic protein researchgate.net. These studies have provided insights into the binding modes and the stability of the drug-protein complex. Similar studies on the isopropyl ester derivative would be invaluable in understanding how the ester group affects these interactions. Conformational analysis of flexible ester molecules, in general, has been performed using a combination of crystallographic data, NMR, and molecular mechanics, revealing that multiple conformations can exist in close energy proximity nih.gov. Such analyses for this compound would help in understanding its conformational landscape and identifying the most probable shapes it adopts in a biological system.

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling have become indispensable tools in drug discovery and development, providing insights into molecular interactions at an atomic level.

Molecular Docking Simulations to Elucidate Ester-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations can be used to predict its binding mode within the active site of various enzymes.

Studies on the parent drug, Deferasirox, have employed molecular docking to investigate its interactions with enzymes like kallikrein-related peptidases (KLKs), which are implicated in neurodegenerative diseases d-nb.inforesearchgate.net. These studies have shown that Deferasirox can act as an inhibitor of these enzymes. Docking simulations of this compound with such enzymes would help to understand if the ester derivative retains this inhibitory activity and how the isopropyl group influences the binding affinity and specificity. The binding mode of Deferasirox with the anti-apoptotic protein Mcl-1 has also been elucidated through a combination of docking and molecular dynamics simulations, revealing key interactions within the protein's binding pocket dovepress.com.

The general process of molecular docking involves preparing the 3D structures of both the ligand (this compound) and the target protein, and then using a scoring function to evaluate the fitness of different binding poses. The results can provide a rational basis for designing more potent and selective inhibitors.

Predictive Modeling of Bioactivity using Machine Learning Approaches

Machine learning (ML) and quantitative structure-activity relationship (QSAR) models are increasingly used to predict the biological activity of chemical compounds based on their molecular descriptors. These predictive models can accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing.

While specific machine learning models for predicting the bioactivity of Deferasirox ester derivatives are not yet widely reported, the general applicability of these methods is well-documented. QSAR models, for instance, have been developed for various classes of compounds to predict their activity against specific targets nih.govresearchgate.net. The development of a QSAR model for Deferasirox esters would involve compiling a dataset of these compounds with their measured biological activities and then using statistical methods to find a correlation between molecular descriptors (e.g., physicochemical properties, topological indices) and activity.

Mechanistic Research of Deferasirox and Its Prodrug Conversion

Biotransformation Pathways of Deferasirox Ester Derivatives to the Active Chelator

Deferasirox Isopropyl ester is a prodrug form of Deferasirox, designed to enhance its pharmaceutical properties. The conversion of this ester derivative into the pharmacologically active Deferasirox is a critical step for its therapeutic efficacy. This process involves enzymatic hydrolysis, and the subsequent metabolism of the active moiety is mediated by other key enzyme systems.

The conversion of the this compound prodrug into its active carboxylic acid form, Deferasirox, is accomplished through enzymatic hydrolysis. This biotransformation is primarily mediated by cellular esterases, which are ubiquitous enzymes responsible for cleaving ester bonds. nih.gov The isopropyl ester group masks the polar carboxylic acid moiety of Deferasirox, a modification that can improve properties such as cell permeability. researchgate.net

Once administered and absorbed, this compound encounters various esterases present in the plasma, liver, and other tissues. These enzymes catalyze the hydrolytic cleavage of the ester bond, releasing the active Deferasirox and an isopropyl alcohol molecule. This esterase-dependent conversion is a common and effective strategy for prodrug activation, ensuring the targeted release of the active parent compound within the body. nih.gov The stability of the isopropyl ester in aqueous buffers, combined with its efficient enzymatic conversion, makes it a suitable prodrug form. researchgate.net

The general mechanism for this enzymatic reaction is as follows:

The esterase enzyme binds to the this compound substrate.

A nucleophilic residue in the enzyme's active site attacks the carbonyl carbon of the ester group.

This leads to the formation of a tetrahedral intermediate.

The intermediate collapses, cleaving the ester bond and releasing isopropyl alcohol.

The Deferasirox moiety, now covalently bonded to the enzyme, is subsequently hydrolyzed, regenerating the free enzyme and releasing the active Deferasirox.

Table 1: Key Aspects of this compound Hydrolysis

| Aspect | Description | Primary Reference |

|---|---|---|

| Prodrug Strategy | The carboxylic acid moiety of Deferasirox is masked as an isopropyl ester to potentially improve pharmaceutical properties. | researchgate.net |

| Activating Enzymes | Cellular esterases (e.g., pig liver esterase as a model) are responsible for the hydrolytic conversion. | nih.gov |

| Reaction Type | Enzymatic Hydrolysis. | nih.gov |

| Products | Active Deferasirox and Isopropyl Alcohol. | General chemical principle |

| Significance | This conversion is essential for the release of the active iron-chelating agent in the body. | nih.govresearchgate.net |

Following its formation from the isopropyl ester prodrug, the active Deferasirox moiety undergoes further metabolism, primarily in the liver. The main metabolic pathway is glucuronidation, a Phase II conjugation reaction mediated by UDP-glucuronosyltransferases (UGTs). drugbank.comfda.gov Specifically, UGT1A1 and, to a lesser degree, UGT1A3 are the key isoforms responsible for this process. researchgate.netfda.gov This reaction results in the formation of metabolites such as the acyl glucuronide (M3) and the 2-O-glucuronide (M6). researchgate.netresearchgate.net

In addition to glucuronidation, a smaller portion of Deferasirox metabolism occurs via oxidative pathways catalyzed by the Cytochrome P450 (CYP) enzyme system. This represents a minor metabolic route, accounting for approximately 8% of the drug's metabolism. drugbank.comfda.gov In vitro studies have identified CYP1A1, CYP1A2, and to a lesser extent, CYP2D6 as the primary CYP enzymes involved in the oxidative metabolism of Deferasirox. researchgate.netfda.govnih.gov These reactions typically involve hydroxylation of the phenol (B47542) groups on the molecule. researchgate.net The resulting metabolites are then, along with the glucuronide conjugates, primarily eliminated from the body via biliary excretion into the feces. drugbank.com

Table 2: Metabolic Pathways of Active Deferasirox

| Pathway | Enzyme Family | Specific Isoforms | Metabolic Outcome | Reference |

|---|---|---|---|---|

| Major Pathway (Glucuronidation) | UDP-glucuronosyltransferases (UGT) | UGT1A1, UGT1A3 | Formation of glucuronide conjugates (e.g., M3, M6) for biliary excretion. | researchgate.netfda.gov |

| Minor Pathway (Oxidation) | Cytochrome P450 (CYP) | CYP1A1, CYP1A2, CYP2D6 | Hydroxylation of the parent compound. | researchgate.netfda.govnih.gov |

Iron Chelation Mechanisms of the Active Deferasirox Moiety

The therapeutic effect of Deferasirox is derived from its ability to selectively bind and remove excess iron from the body. This process is governed by the principles of coordination chemistry, where the Deferasirox molecule acts as a ligand, forming a stable complex with ferric iron (Fe³⁺).

Deferasirox is a tridentate ligand, meaning that each molecule of the drug can bind to a single metal ion at three separate points. drugbank.comnih.govnih.gov The structure of Deferasirox, 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid, contains specific functional groups that act as electron-pair donors (Lewis bases) to coordinate with the ferric ion (a Lewis acid). nih.gov The coordination involves the two hydroxyl (-OH) groups from the two phenol rings and one of the nitrogen atoms from the central triazole ring. nih.govresearchgate.net This arrangement of oxygen and nitrogen donor atoms, often referred to as an (O,N,O) coordination, allows for the formation of two stable five-membered chelate rings with the iron atom, which contributes to the high stability of the resulting complex. researchgate.net

The stoichiometry of the iron-deferasirox complex has been determined to be 2:1. drugbank.comnih.govnih.gov This means that two molecules of the tridentate Deferasirox ligand coordinate with a single, hexacoordinate ferric (Fe³⁺) ion. researchgate.netnih.gov Each Deferasirox molecule occupies three of the iron's six available coordination sites. Together, the two Deferasirox molecules fully saturate the coordination sphere of the iron ion, forming a stable, neutral complex that can be readily excreted from the body. nih.govnih.gov This 2:1 complex formation is crucial for the efficient mobilization and elimination of excess iron. nih.gov

An essential characteristic of an effective iron chelator is its high selectivity for ferric iron (Fe³⁺) over other biologically important metal ions, thereby minimizing the disruption of normal metabolic processes. Deferasirox demonstrates a high affinity and specificity for iron. nih.govnih.gov While it has a very low affinity for other trace metals like zinc (Zn²⁺) and copper (Cu²⁺), some interaction does occur. drugbank.com

Studies have shown that the affinity of Deferasirox for iron is substantially higher than for copper. nih.govresearchgate.net This high selectivity ensures that the drug primarily targets excess iron stores. However, the administration of Deferasirox can lead to variable decreases in the serum concentrations of zinc and copper. drugbank.comuobasrah.edu.iq For instance, some studies have reported a higher frequency of zinc deficiency in patients treated with Deferasirox compared to other chelators, alongside increased urinary zinc excretion. nih.gov This suggests that while the affinity for these metals is low, the chelation process can still impact their homeostasis to some extent. nih.gov

Table 3: Iron Chelation Properties of Active Deferasirox

| Property | Description | Reference |

|---|---|---|

| Ligand Type | Tridentate, binding via (O,N,O) donor atoms. | drugbank.comnih.govresearchgate.net |

| Stoichiometry | 2:1 (Two Deferasirox molecules to one Fe³⁺ ion). | drugbank.comnih.govnih.gov |

| Metal Selectivity | High selectivity and affinity for Fe³⁺ over other metals like Cu²⁺ and Zn²⁺. | drugbank.comnih.govnih.gov |

| Interaction with other metals | Very low affinity for copper and zinc, but may cause decreases in their serum levels. | drugbank.comuobasrah.edu.iqnih.gov |

Based on a comprehensive review of available scientific literature, it is not possible to generate the requested article focusing on "this compound" with the provided outline. The fundamental premise of the article structure—that this compound is a prodrug with a researched mechanism of action related to iron homeostasis—is not supported by current scientific data.

Extensive searches have revealed the following:

Identity of this compound: The compound 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid isopropyl ester, or this compound, is consistently identified in chemical and pharmaceutical databases as an impurity or a laboratory reference standard related to the active pharmaceutical ingredient, Deferasirox. pharmaceresearch.comchemicea.comallmpus.compharmaffiliates.com

Lack of Prodrug Research: There is no scientific literature available that describes this compound as a prodrug. Consequently, there are no research findings on its conversion to Deferasirox within a biological system.

Absence of Mechanistic Studies: No studies were found detailing the molecular-level effects of this compound itself on intracellular iron homeostasis. The extensive body of research on this topic focuses exclusively on the active drug, Deferasirox. drugbank.comnih.govnih.govnih.gov

Therefore, generating content for the specified section "4.2.4. Molecular-Level Insights into Intracellular Iron Homeostasis Modulation" and discussing its "Prodrug Conversion" is not feasible while adhering to the principles of scientific accuracy. To do so would require fabricating information, as no such data exists in the public domain.

The detailed mechanistic research available pertains to Deferasirox , the active iron-chelating agent. This research describes how Deferasirox, a tridentate ligand, binds to ferric iron (Fe3+) with high affinity in a 2:1 ratio to form a stable complex that is then excreted from the body, primarily via the feces. drugbank.comnih.gov Studies have shown its effects on reducing the labile plasma iron pool and serum ferritin levels, thereby mitigating cellular iron toxicity. nih.gov However, attributing this mechanism of action to this compound would be inaccurate.

Given the strict instructions to focus solely on this compound and not to introduce information outside the explicit scope, the requested article cannot be written.

Advanced Analytical Methodologies for Deferasirox Isopropyl Ester Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are fundamental for elucidating the molecular structure of Deferasirox Isopropyl Ester. By probing the interactions of the molecule with electromagnetic radiation, techniques like NMR, Mass Spectrometry, and IR Spectroscopy provide detailed information about its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of this compound. Both ¹H-NMR and ¹³C-NMR experiments are crucial for mapping the carbon-hydrogen framework of the molecule.

In the ¹H-NMR spectrum, specific proton signals confirm the presence of the isopropyl ester group, which are absent in the spectrum of the parent compound, Deferasirox. researchgate.net These characteristic signals include a septet for the methine (-CH) proton and a doublet for the two methyl (-CH₃) groups. The aromatic protons of the two hydroxyphenyl rings and the benzoic acid moiety would appear in the downfield region, similar to those in Deferasirox. researchgate.net

The ¹³C-NMR spectrum provides complementary information by detecting the chemical environment of each carbon atom. Key signals would confirm the presence of the carbonyl carbon of the ester, the methine and methyl carbons of the isopropyl group, and the various aromatic and triazole ring carbons. researchgate.net While specific spectral data for the isopropyl ester is proprietary to manufacturers, the expected shifts can be inferred from the known spectrum of Deferasirox and standard chemical shift tables. allmpus.com

Table 1: Expected ¹H-NMR and ¹³C-NMR Signals for the Isopropyl Ester Moiety

| Group | Nucleus | Expected Signal Type | Expected Chemical Shift (ppm) |

| (CH₃)₂CH -O- | ¹H | Septet | 4.9 - 5.2 |

| (CH₃ )₂CH-O- | ¹H | Doublet | 1.2 - 1.4 |

| (CH₃)₂C H-O- | ¹³C | Singlet | 68 - 72 |

| (C H₃)₂CH-O- | ¹³C | Singlet | 21 - 23 |

| -C =O | ¹³C | Singlet | 165 - 175 |

Mass Spectrometry (MS) Applications, including LC-ESI-QT/MS/MS for Impurity Profiling

Mass Spectrometry (MS) is essential for confirming the molecular weight of this compound and for identifying and characterizing impurities. nih.gov The molecular formula of this compound is C₂₄H₂₁N₃O₄, corresponding to a molecular weight of approximately 415.44 g/mol . allmpus.compharmaceresearch.com

When coupled with liquid chromatography (LC) and using a soft ionization technique like Electrospray Ionization (ESI), MS can accurately determine the mass of the compound. In positive ion mode, the molecule is expected to be detected as a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 416.4.

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation and impurity profiling. nih.gov By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is generated. Expected fragmentation pathways for this compound would include the loss of the isopropyl group or isopropanol (B130326), providing definitive structural confirmation. LC-ESI-MS/MS methods are highly sensitive and selective, making them ideal for detecting and identifying trace-level impurities and degradation products in the bulk drug substance. innovareacademics.in

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. allmpus.com

The presence of the ester group is confirmed by a strong, sharp absorption band for the carbonyl (C=O) stretch, typically appearing in the range of 1735-1750 cm⁻¹. vscht.cz Additionally, C-O stretching vibrations associated with the ester linkage would be observed between 1000 and 1300 cm⁻¹. Other significant absorptions include a broad band for the O-H stretching of the phenolic groups (around 3000-3400 cm⁻¹), aromatic C=C stretching vibrations (approximately 1450-1600 cm⁻¹), and aromatic C-H stretching (above 3000 cm⁻¹). vscht.czresearchgate.net

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenol (B47542) O-H | Stretch, broad | 3000 - 3400 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Ester C=O | Stretch | 1735 - 1750 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| Ester C-O | Stretch | 1000 - 1300 | Strong |

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are the cornerstone for separating this compound from its parent compound, synthetic intermediates, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most widely used method for the quantitative analysis and purity assessment of Deferasirox and its related compounds, including the isopropyl ester. innovareacademics.ingoogle.com

The method typically employs a C18 stationary phase column, which separates compounds based on their hydrophobicity. This compound, being more lipophilic than Deferasirox due to the ester group, will have a longer retention time under typical RP-HPLC conditions. smolecule.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with formic acid or orthophosphoric acid) and an organic solvent like acetonitrile, run in either an isocratic or gradient elution mode. pharmjournal.rugoogleapis.com Detection is commonly performed using an Ultraviolet (UV) detector, with monitoring at wavelengths such as 247 nm or 254 nm. innovareacademics.ingoogleapis.com Method validation according to ICH guidelines ensures the linearity, accuracy, precision, and robustness required for reliable quantitative analysis. innovareacademics.in

Table 3: Typical HPLC Parameters for Analysis of Deferasirox and Related Esters

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or other buffer |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV at ~250 nm |

| Column Temperature | 40 - 60 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Degradants

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. Due to its high molecular weight and low volatility, this compound is not suitable for direct analysis by GC-MS.

However, GC-MS plays a crucial role in the analysis of related volatile components associated with the compound. Its primary application in this context is for the identification and quantification of residual solvents that may be present from the synthesis and purification processes. For instance, isopropanol used in the esterification reaction could be monitored as a potential residual solvent. europa.eu The technique's high resolving power and the specificity of the mass spectrometer make it the gold standard for ensuring that volatile impurities are below the safety thresholds established by regulatory guidelines like ICH. nih.gov

Preclinical Pharmacological and Biological Investigations of Deferasirox Ester Derivatives

In Vitro Studies on Cellular and Biochemical Models

The oral iron chelator Deferasirox and its derivatives have been the subject of numerous preclinical investigations to elucidate their biological activities beyond iron chelation. These in vitro studies, utilizing a range of cellular and biochemical models, have revealed potential therapeutic applications, particularly in oncology. The functionalization of the parent Deferasirox molecule has led to the development of derivatives with enhanced or targeted activities, which have been assessed through a variety of assays.

For the first time, Deferasirox and a series of its newly synthesized derivatives have been evaluated for their inhibitory activity against Jack bean urease nih.gov. In this research, new derivatives were created through the reaction of monosubstituted hydrazides with 2-(2-hydroxyphenyl)-4H-benzo[e] nih.govnih.govoxazin-4-one nih.gov. The inhibitory potencies of these compounds were found to be higher than that of acetohydroxamic acid, a standard urease inhibitor nih.gov. Two derivatives, one bearing a tetrazole and another a hydrazine moiety, demonstrated the most potent urease inhibitory activity. In silico docking studies suggested that these compounds anchor within the enzyme's catalytic site, restricting the mobility of a crucial flap by interacting with key amino acid residues nih.gov.

Table 1: Urease Inhibition by Deferasirox Derivatives

| Compound | Moiety | IC₅₀ (μM) |

|---|---|---|

| Derivative 1 | Tetrazole | 1.268 nih.gov |

| Derivative 2 | Hydrazine | 3.254 nih.gov |

Deferasirox and its derivatives have demonstrated significant antiproliferative effects across various cancer cell lines. The depletion of iron from rapidly proliferating cancer cells is a key mechanism leading to growth inhibition nih.gov. Studies have shown that Deferasirox inhibits the growth of acute myeloid leukemia (AML) cell lines, including MOLM-13, HL60, and NB4, in a dose-dependent manner, with a proliferation reduction of nearly 70% at a concentration of 100 µM mdpi.com.

New derivatives of Deferasirox have been synthesized to enhance anticancer activity. In one study, eight new derivatives were evaluated for their antiproliferative activity in A549 lung cancer cells nih.gov. A derivative featuring a lysosome-targeting moiety (Derivative 8) showed improved antiproliferative activity compared to the parent Deferasirox molecule nih.govrsc.org. Similarly, Deferasirox has been found to reduce cell viability and proliferation in acute lymphoblastic leukaemia (ALL) cells mdpi.com. The cytotoxic effects were observed to be time-dependent mdpi.com.

Table 2: Antiproliferative Effects of Deferasirox and Its Derivatives on Cancer Cell Lines

| Compound | Cell Line | Effect | Concentration |

|---|---|---|---|

| Deferasirox | MOLM-13, HL60, NB4 (AML) | ~70% proliferation reduction | 100 µM mdpi.com |

| Deferasirox | A549 (Lung Cancer) | Antiproliferative | >100 μM required for baseline eradication nih.gov |

| Derivative 8 | A549 (Lung Cancer) | Improved antiproliferative activity vs. parent | Not specified nih.gov |

| Deferasirox | Sup-B15 (ALL) | Reduced cell viability and proliferation | Not specified mdpi.com |

A primary mechanism for the anticancer activity of Deferasirox and its derivatives is the induction of programmed cell death, or apoptosis. In myeloid leukemia cells, Deferasirox has been shown to induce apoptosis by targeting caspases nih.gov. Treatment with Deferasirox leads to an increase in apoptosis in murine lymphoid leukemia cell lines in a dose- and time-dependent manner bloodresearch.or.kr. Investigations into its effects on non-small cell lung carcinoma (NSCLC) A549 cells revealed that Deferasirox triggers apoptosis through the externalization of phosphatidylserine and increased caspase 3 activity nih.gov.

In addition to apoptosis, these compounds modulate the cell cycle. Deferasirox exposure promoted cell cycle arrest in cervical cancer cell lines by regulating the expression of key cell cycle regulators such as cyclin D1 and cyclin E nih.gov. In NSCLC cells, it was found to cause G0/G1 cell cycle arrest by downregulating the ribonucleotide reductase catalytic subunit nih.gov. Flow cytometry analysis has confirmed that Deferasirox treatment increases the percentage of malignant lymphoma cells in the sub-G1 phase, which is indicative of apoptosis, in a dose-dependent manner researchgate.net. Studies in ALL cells also confirm that Deferasirox stimulates both apoptosis and autophagy mdpi.com.

The effect of Deferasirox on intracellular reactive oxygen species (ROS) levels appears to be context-dependent. In some scenarios, it has been shown to dampen oxidative stress. For instance, low doses of Deferasirox can improve erythropoiesis in vitro by reducing ROS levels and activating the NF-κB pathway in erythroid precursors from patients with low-risk myelodysplastic syndromes (MDS) nih.gov. In vivo administration of Deferasirox also resulted in a reduction of oxidative stress in patients with transfusion dependency jocmr.org.

Conversely, in many cancer cell models, Deferasirox induces cell death by elevating ROS levels. In AML progenitor cells, particularly the primitive CD34+CD38- population, Deferasirox's cytotoxic effect is partly attributed to the elevation of ROS nih.gov. It has also been shown to induce dose-dependent increases in ROS levels in MDS hematopoietic progenitors, leading to reduced growth and viability nih.gov. Similarly, in NSCLC cells, Deferasirox perturbs mitochondrial function by promoting the production of ROS nih.gov.

Deferasirox has a significant impact on mitochondrial integrity and function. It can cause dramatic swelling of mitochondria without depolarization by directly increasing the inner mitochondrial membrane's permeability to protons nih.gov. This off-target effect on the inner mitochondrial membrane has major consequences for mitochondrial volume regulation nih.gov. In leukemic cells, Deferasirox treatment can induce a significant alteration of the mitochondrial network and a sharp reduction in mitochondrial activity mdpi.comnih.govresearchgate.net. This mitochondrial dysfunction is a key part of its anti-leukemic effect mdpi.comnih.govresearchgate.net.

The compound also alters crucial cellular signaling pathways. In AML cells, Deferasirox has been found to inhibit the NF-κB/hypoxia-induced factor 1-alpha (HIF1α) pathway nih.gov. Furthermore, by causing iron depletion, Deferasirox can restore p53 signaling. It reduces the levels of Murine Double Minute 2 (MDM2), a protein that regulates the stability of p53 and p73, leading to an enhancement of p53 transcriptional activity and stabilization of p53 family members mdpi.comnih.govresearchgate.net. In cervical cancer cells, the activation of the Akt and the MEK/ERK signaling pathways was inhibited by Deferasirox nih.gov.

The cytotoxicity of Deferasirox and its derivatives is routinely quantified using standard in vitro assays. The MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) assay is widely used to measure cell viability and metabolic activity following treatment. For example, the MTT assay was used to demonstrate that Deferasirox inhibited the proliferation of AML cell lines mdpi.com and malignant lymphoma cell lines researchgate.net. This colorimetric assay relies on the conversion of MTT into formazan crystals by metabolically active cells, and the amount of formazan produced is proportional to the number of viable cells scielo.brnih.gov.

Flow cytometry is another critical tool used to assess the effects of these compounds. It allows for the detailed analysis of apoptosis and cell cycle distribution. For instance, flow cytometry has been used to show that Deferasirox treatment increases the percentage of lymphoma cells in the sub-G1 phase of the cell cycle, a hallmark of apoptosis researchgate.net. This technique, often using dyes like Propidium Iodide (PI) and Annexin V, can discriminate between living, apoptotic, and necrotic cells, providing robust confirmation of cytotoxicity data obtained from metabolic assays like MTT mdpi.com.

In Vitro and Ex Vivo Metabolism Studies in Animal Tissues and Microsomes

Detailed preclinical metabolism studies for Deferasirox Isopropyl ester are not available in the published literature. For the parent compound, Deferasirox, extensive in vitro studies have been conducted to elucidate its metabolic pathways. These investigations typically involve incubating the compound with liver microsomes and hepatocytes from various animal species (such as rats, marmosets, and rabbits) and humans to identify metabolites and the enzymes responsible for their formation.

Studies on Deferasirox have shown that its metabolism is primarily mediated by two main pathways:

Glucuronidation: This is the major metabolic pathway for Deferasirox. The process involves the transfer of glucuronic acid to the drug molecule, primarily at the carboxylic acid group to form an acyl glucuronide (Metabolite M3) and at a phenolic hydroxyl group (Metabolite M6). researchgate.netresearchgate.net This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A1 and UGT1A3 being the most significant isoforms. researchgate.net

Oxidative Metabolism: A smaller portion of Deferasirox is metabolized through oxidation by cytochrome P450 (CYP) enzymes. researchgate.netresearchgate.net In vitro experiments using recombinant human CYP enzymes have identified CYP1A1, CYP1A2, and to a lesser extent, CYP2D6 as the key enzymes involved in forming hydroxylated metabolites (e.g., M1, M2, M4). researchgate.neteuropa.eudoi.org

In these studies, liver microsomes from different species showed varying rates of oxidative metabolism, with it being faster in rabbits and marmosets compared to rats and humans. europa.eu Investigations using rat liver microsomes also identified the formation of reactive metabolites that can be captured by glutathione (GSH) or N-acetylcysteine (NAC), suggesting a potential mechanism for hepatotoxicity. nih.gov

Table 1: Summary of In Vitro Metabolism Findings for Deferasirox (Parent Compound)

| Parameter | Finding | Animal Model/System |

|---|---|---|

| Major Metabolic Pathway | Glucuronidation | Human and Rat Hepatocytes |

| Key Glucuronidation Metabolites | M3 (acyl glucuronide), M6 (2-O-glucuronide) | Human, Rat |

| Minor Metabolic Pathway | Oxidation (Hydroxylation) | Human, Rat, Rabbit, Marmoset Liver Microsomes |

| Key Oxidative Metabolites | M1 (5-hydroxy DFX), M4 (5'-hydroxy DFX) | Human, Rat |

| Primary CYP Enzymes | CYP1A1, CYP1A2 | Recombinant Human Enzymes |

| Minor CYP Enzyme | CYP2D6 | Recombinant Human Enzymes |

Preclinical Toxicology Studies in Animal Models to Understand Mechanisms of Organ-Specific Effects (e.g., Nephrotoxicity)

Specific preclinical toxicology studies detailing the mechanisms of organ-specific effects for this compound have not been published. The toxicological profile has been established for the parent drug, Deferasirox, with a primary focus on nephrotoxicity, which was identified as a key adverse effect in animal studies.

Regulatory reviews and published research indicate that renal toxicity with Deferasirox was observed across multiple animal species in preclinical evaluations. fda.gov Animal studies have suggested that Deferasirox can cause direct tubular cell injury, which may be either sublethal or lethal to the cells. frontiersin.org Another proposed mechanism underlying Deferasirox-induced toxicity is mitochondrial swelling. frontiersin.orgfrontiersin.org

While these findings from studies on Deferasirox provide insight into potential toxicities, they cannot be directly extrapolated to this compound without specific research on the ester compound itself.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Deferasirox |

| This compound |

| Glutathione (GSH) |

Drug Delivery System Research and Formulation Science for Deferasirox and Its Ester Derivatives

Nanoparticle-Based Delivery Systems for Deferasirox and its Ester Derivatives

Nanoparticulate drug delivery systems have been explored as a promising approach for administering Deferasirox and its derivatives. These systems, with particle sizes typically ranging from 1 to 1000 nm, offer several advantages over conventional delivery methods, including improved stability and the ability to deliver both water-loving (hydrophilic) and water-fearing (hydrophobic) drugs. For Deferasirox, which has anticancer properties, nanoparticle delivery systems can enhance its effectiveness and absorption. The use of nanoparticles can also lead to controlled and sustained release of the drug, which may maintain therapeutic levels for longer periods and improve patient compliance.

Design and Fabrication Methods of Nanoparticulate Formulations

Various methods have been employed to create nanoparticle formulations of Deferasirox. A common technique is the solvent evaporation method . In this process, Deferasirox and a polymer, such as Ethocel™, are dissolved in an organic solvent. This organic phase is then emulsified in an aqueous phase containing a surfactant, like Kolliphor® P 188, to form an oil-in-water emulsion. The organic solvent is subsequently evaporated, leading to the formation of solid nanoparticles.

Another widely used technique is the single emulsion solvent evaporation method , particularly with the polymer poly(lactic-co-glycolic acid) (PLGA). This method is capable of encapsulating Deferasirox into PLGA nanoparticles. Additionally, a theranostic platform has been developed involving the synthesis of superparamagnetic iron oxide nanoparticles (SPION) conjugated with Deferasirox. This process involves functionalizing the SPIONs with an amine group, followed by the covalent attachment of Deferasirox.

Physicochemical Characterization of Nanoparticulate Systems (e.g., Particle Size, Polydispersity Index, Zeta Potential, Morphology)

The physical and chemical properties of Deferasirox nanoparticles are crucial for their performance and are extensively characterized. Key parameters include particle size, polydispersity index (PDI), zeta potential, and morphology.

Particle Size: The size of the nanoparticles influences their interaction with cells and tissues. For Deferasirox nanoparticles developed using the solvent evaporation method with Ethocel™, a mean particle size of 428.3 nm has been reported. In another study, PLGA nanoparticles loaded with Deferasirox had a size of approximately 50 nm.

Polydispersity Index (PDI): PDI is a measure of the uniformity of the particle sizes within a formulation. A PDI value below 0.25 is generally considered to indicate a homogenous population of nanoparticles. Deferasirox nanoparticles have been formulated with a PDI of 0.626.

Zeta Potential: This parameter indicates the surface charge of the nanoparticles and is a predictor of their stability in a suspension. Repulsive forces between particles with a similar charge can prevent aggregation. Deferasirox-loaded Ethocel™ nanoparticles have exhibited a zeta potential of -14.4 mV, suggesting moderate stability. The negative charge is attributed to the free carboxylic acid groups of the Ethocel™ polymer. PLGA nanoparticles loaded with Deferasirox have shown a zeta potential of approximately -30 mV.

Morphology: The shape and surface features of the nanoparticles are also examined. X-ray diffraction (XRD) studies have been used to assess the physical state of the drug within the polymer matrix. For Deferasirox nanoparticles, the absence of the drug's characteristic crystalline peaks in the XRD spectra suggests that the drug is dispersed at a molecular level in an amorphous state.

| Formulation | Polymer/Core Material | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| Deferasirox Nanoparticles | Ethocel™ | 428.3 | 0.626 | -14.4 |

| Deferasirox PLGA Nanoparticles | PLGA | ~50 | Not Reported | ~-30 |

Evaluation of In Vitro Controlled Release Kinetics of Encapsulated Deferasirox

In vitro drug release studies are conducted to understand how the encapsulated drug is released from the nanoparticles over time. These studies are typically performed using a diffusion cell apparatus with a semi-permeable membrane, mimicking physiological conditions.

For an optimized formulation of Deferasirox nanoparticles, a maximum drug release of 82.62±1.04% was observed over 6 hours in a controlled manner. The release kinetics, which describe the rate and mechanism of drug release, can be analyzed using various mathematical models.

The release of Deferasirox from these nanoparticles was found to best fit the Higuchi model , as indicated by the highest correlation coefficient (R² value of 0.991). This model suggests that the drug is released via a diffusion-based mechanism. The release data also showed a good fit with the zero-order model (R² of 0.970), which describes a constant rate of drug release over time.

| Kinetic Model | R² Value |

| Zero order | 0.970 |

| First order | 0.926 |

| Higuchi | 0.991 |

| Hixon Crowell | 0.975 |

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for Solubility Enhancement

Self-nanoemulsifying drug delivery systems (SNEDDS) are isotropic mixtures of a drug, oil, surfactant, and a co-surfactant or co-solvent. They are a promising technology for improving the oral bioavailability of drugs with low water solubility, such as Deferasirox. When these formulations come into contact with aqueous fluids under gentle agitation, they spontaneously form fine oil-in-water nanoemulsions.

Component Screening and Pseudo-Ternary Phase Diagram Construction

The development of a successful SNEDDS formulation hinges on the careful selection of its components. The primary criterion for selecting the oil, surfactant, and co-surfactant is the drug's solubility in these excipients.

Component Screening: For Deferasirox, solubility studies have been performed in various oils, surfactants, and co-surfactants using a shake flask method. Among the components tested, Peceol (as the oil), Kolliphor EL (as the surfactant), and Transcutol (as the co-surfactant) have shown the highest solubility for Deferasirox and were selected for further development.

Pseudo-Ternary Phase Diagram Construction: These diagrams are crucial for identifying the concentration ranges of the oil, surfactant, and co-surfactant that will lead to the spontaneous formation of a stable nanoemulsion upon dilution. The diagrams are constructed by preparing various ratios of the surfactant and co-surfactant (referred to as Smix) and titrating them with the oil phase. The resulting mixtures are then diluted with water, and the regions that form clear, homogenous nanoemulsions are mapped. Studies have shown that increasing the proportion of the surfactant (Kolliphor EL) in the Smix ratio leads to a larger nanoemulsion formation region in the phase diagram.

Assessment of Thermodynamic Stability and Robustness to Dilution

The stability of the SNEDDS formulation is critical to ensure its performance. Thermodynamic stability studies are conducted to evaluate the formulation's ability to withstand various stress conditions.

Thermodynamic Stability: These tests often involve subjecting the formulations to heating-cooling cycles (e.g., 4°C and 40°C) and freeze-thaw cycles (e.g., -21°C and +25°C). The formulations are observed for any signs of instability, such as phase separation or precipitation.

Robustness to Dilution: It is essential that the SNEDDS formulation does not cause the drug to precipitate when it is diluted in the gastrointestinal tract. To assess this, the formulations are diluted with various media that mimic the pH conditions of the gut (e.g., pH 1.2, 4.5, 6.8, and 7.4). Optimized Deferasirox SNEDDS formulations have been shown to be stable upon 50- and 100-fold dilutions in these media, with no signs of precipitation, cloudiness, or phase separation for up to 24 hours. This indicates that the reconstituted nanoemulsion is stable and robust to dilution. A dispersibility test, where the formulation forms a clear nanoemulsion in under a minute (Grade A), further confirms its robustness.

| Test | Conditions | Observation |

| Thermodynamic Stability | Heating-cooling cycles (4°C and 40°C) | No phase separation or precipitation |

| Thermodynamic Stability | Freeze-thaw cycles (-21°C and +25°C) | No phase separation or precipitation |

| Robustness to Dilution | 50x and 100x dilution in pH 1.2, 4.5, 6.8, 7.4 media | No precipitation, cloudiness, or phase separation for 24 hours |

Development of pH-Responsive Delivery Systems for Targeted Release

The development of pH-responsive delivery systems is a key area of research for targeted drug release. These systems are designed to release their payload in response to specific pH changes in the body, such as the acidic microenvironment of tumors.

One study focused on a novel pH-responsive vesicle loaded with Deferasirox (DFX). This formulation demonstrated an average size of 107 ± 2 nm and a negative zeta potential of -29.1 ± 1.5 mV. nih.govnih.gov The encapsulation efficiency was high, at 84.2 ± 2.6%. nih.govnih.gov The in vitro release of DFX from these vesicles was found to be pH-dependent. At a more acidic pH of 5.4, the drug release rate was faster than at a physiological pH of 7.4, indicating the pH-responsive nature of the formulation. nih.gov After 48 hours, the cumulative release at pH 5.4 was approximately 40%, whereas it was lower at pH 7.4. nih.gov This suggests that such a system could preferentially release the drug in acidic tumor environments.

The release kinetics of the DFX-loaded vesicles were also investigated. The data showed a strong correlation with the Higuchi kinetic model for both pH conditions. The release exponent (n) was found to be in the range of 0.43–0.89, which is indicative of an anomalous, non-Fickian diffusion mechanism of drug transport. nih.gov

Hydrogel-Based Localized Delivery Strategies for Deferasirox Ester Derivatives

For instance, research has been conducted on dissolving microneedles for the intradermal delivery of a Deferasirox nanosuspension. nih.gov This system utilized an aqueous hydrogel of polyvinyl alcohol (PVA) and polyvinylpyrrolidone (PVP) to form the microneedles. nih.gov This approach aims to bypass the first-pass effect associated with oral delivery and provide a localized concentration of the drug. nih.gov

Another study explored an injectable, thermosensitive hydrogel for the sustained release of Deferoxamine, a different iron-chelating agent. nih.gov This hydrogel, composed of crosslinked hyaluronic acid and Pluronic F127, demonstrated a sol-gel transition at physiological temperatures, allowing for prolonged drug release over two weeks. nih.gov Such a system could potentially be adapted for the localized and sustained delivery of Deferasirox and its ester derivatives.

Research on Strategies for Enhancing In Vitro Dissolution and Solubility of Deferasirox Formulations

Deferasirox is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low solubility and high permeability. nih.gov Enhancing the solubility and dissolution rate is crucial for improving the bioavailability of such compounds.

One effective strategy for improving the dissolution of poorly soluble drugs is the formation of solid dispersions. A study investigated the use of solid dispersions of Deferasirox with hydrophilic polymers to enhance its dissolution rate. nih.gov Pellets coated with a solid dispersion of Deferasirox and polyvinylpyrrolidone (PVP) K25 showed a significantly faster dissolution rate compared to pellets loaded with the free drug. nih.gov Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) analyses indicated that the drug was in an amorphous state within the polymer, which contributes to its enhanced solubility. nih.gov

Another approach to improve dissolution is the formulation of fast-dissolving tablets. Research has been conducted on the development of fast-dissolving tablets of Deferasirox using a solid dispersion prepared by a kneading method. researchgate.net These tablets were designed to disintegrate rapidly, within 60 seconds, and achieve significant in vitro drug release in 15 minutes. researchgate.net

The aqueous solubility of Deferasirox has been reported to be 0.038 mg/mL at 37°C. google.com Various formulation strategies aim to overcome this limitation. For example, a pharmaceutical composition containing Deferasirox and an alkali agent like sodium carbonate has been developed to increase its solubility to greater than 0.04 mg/mL when dispersed in water. google.com

| Solvent | Solubility | Reference |

|---|---|---|

| Water at 37°C | 0.038 mg/mL | google.com |

| Aqueous buffer (pH 7.2) with DMF (1:1) | ~0.5 mg/mL | caymanchem.com |

| Ethanol (B145695) | ~2 mg/mL | caymanchem.com |

| DMSO | ~20 mg/mL | caymanchem.com |

| Dimethyl formamide (DMF) | ~30 mg/mL | caymanchem.com |

Future Directions and Emerging Research Avenues for Deferasirox Ester Research

Rational Design and Synthesis of Novel Deferasirox Analogues with Tuned Properties

The rational design of novel Deferasirox analogues is a burgeoning field aimed at creating molecules with enhanced efficacy, better target specificity, and novel therapeutic applications beyond iron chelation. Researchers are strategically modifying the core Deferasirox structure to tune its properties, such as lipophilicity and cell permeability, which are critical for its biological activity.

One key area of focus is the development of analogues for cancer chemotherapy. frontiersin.org By synthesizing new derivatives, including those incorporating amino acids like glycine (B1666218) or phenylalanine methyl ester, scientists aim to leverage the antioxidant effects of these moieties and enhance the anticancer potential of the parent compound. frontiersin.org Strategic functionalization has also been employed to create organelle-targeting iron chelators. In one study, a derivative was developed that preferentially localizes within the lysosome and exhibits improved antiproliferative activity against lung cancer cells compared to Deferasirox. clinicaltrials.gov

Another therapeutic target for novel analogues is malaria. The antimalarial action of iron chelators is influenced by their ability to bind iron(III), penetrate parasitized erythrocytes, and exit the parasites. novartis.com Research has focused on creating derivatives with improved lipophilicity to increase the drug's access to intracellular parasites and achieve a faster onset of action. novartis.com

The synthesis of these novel analogues often involves multi-step processes. A common synthetic route involves the coupling of salicylic (B10762653) acid and salicylamide (B354443) to form an intermediate, 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one. novartis.com This intermediate is then condensed with various substituted phenyl hydrazines to yield the final N-substituted 3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl derivatives. novartis.com

Table 1: Examples of Rationally Designed Deferasirox Analogues and Their Intended Properties

| Analogue/Derivative Type | Intended Property/Application | Rationale |

|---|---|---|

| Amino Acid Derivatives | Enhanced Anticancer Activity | Incorporates the antioxidant effects of amino acids. frontiersin.org |

| Organelle-Targeting Derivatives | Improved Anticancer Efficacy | Directs the chelator to specific cellular compartments like the lysosome to enhance cytotoxicity. clinicaltrials.gov |

| Lipophilic Analogues | Antimalarial Activity | Increases penetration of parasitic membranes to chelate essential iron. novartis.com |

| Glycoside-Conjugated Prodrugs | Cancer Cell-Specific Toxicity | Designed for selective cleavage by glycosidases, which can be overexpressed in cancer cells. semanticscholar.org |

Exploration of Advanced Targeted Delivery Approaches and Combination Therapeutic Strategies

Targeted Delivery Approaches: Nanoparticle-based systems represent a promising strategy for targeted delivery. Deferasirox has been encapsulated in poly(lactic-co-glycolic acid) (PLGA) nanoparticles to selectively deliver the chelator to the lungs for treating fungal infections like invasive aspergillosis. nih.gov This targeted approach enhances the accumulation of the drug at the infection site, maximizing its therapeutic effect while minimizing systemic side effects. nih.gov Another innovative approach involves conjugating Deferasirox to carrier molecules. For instance, Deferasirox has been attached to lactoferrin, a protein that can cross the blood-brain barrier, to create a drug delivery system with higher brain permeability for potential use in treating neurodegenerative disorders. researchgate.net

Combination Therapeutic Strategies: Combining Deferasirox with other iron chelators is a strategy used to achieve more effective iron removal and manage organ-specific iron overload. nih.govnih.gov Clinical trials have evaluated the safety and efficacy of combined therapy with Deferasirox and Deferoxamine in patients with persistent iron overload, showing significant decreases in liver iron concentration and serum ferritin. nih.govsemanticscholar.org Similarly, combining Deferasirox with Deferiprone in an all-oral regimen has been investigated to improve cardiac and liver iron levels, potentially offering a more tolerable option for patients. nih.gov

Beyond combining chelators, researchers have explored pairing Deferasirox with other therapeutic agents. A study in children with beta-thalassemia investigated the combination of Deferasirox with Silymarin, a flavonoid complex with antioxidant and hepatoprotective properties. wuxiapptec.com The results suggested that this combination could be safely used and showed good iron chelation with no signs of toxicity. wuxiapptec.com

Integration of Advanced Computational and Predictive Tools in Ester Derivative Design and Optimization

The design and optimization of Deferasirox ester derivatives are increasingly being accelerated by advanced computational and predictive tools. These in silico methods allow researchers to model, screen, and predict the properties of novel compounds before their physical synthesis, saving significant time and resources.

Virtual Screening and Novel Scaffold Discovery: Computational algorithms can screen vast chemical databases to identify new and structurally diverse iron chelators. One such method, the iterative stochastic elimination (ISE) algorithm, has been used to build predictive models based on known chelators. These models were then used to screen a database of approximately 1.8 million molecules, leading to the identification of five new compounds with significant iron-chelation activity. This approach expands the chemical space beyond traditional chelator scaffolds.

Structure-Activity Relationship (SAR) and Property Prediction: Web-based applications are being developed to predict the biological activities of drug-like compounds. Tools like PASS GERO can assess compounds for numerous potential mechanisms of action through SAR analysis, helping researchers to prioritize candidates. For Deferasirox derivatives, computational tools are used to predict key properties. Density Functional Theory (DFT), for example, has been employed to evaluate the potency of Deferasirox to chelate other toxic metals like aluminum and gallium, providing insights into the nature of the chemical bonds formed.

Toxicity Prediction: A critical aspect of drug design is predicting potential toxicity early in the development process. Machine learning methods and the identification of "structural alerts" are key computational strategies for this purpose. By analyzing the chemical structure of a proposed Deferasirox ester, these tools can predict its likelihood of causing various toxicities, allowing medicinal chemists to modify the structure to mitigate these risks before synthesis. The integration of such predictive models into the design workflow helps in filtering out compounds with a high risk of toxicity.

Table 2: Application of Computational Tools in Deferasirox Derivative Design

| Computational Tool/Method | Application in Drug Design | Specific Example/Relevance |

|---|---|---|

| Virtual Screening (e.g., ISE Algorithm) | Discovery of novel iron-chelating scaffolds. | Screening large chemical libraries to find new lead compounds beyond the Deferasirox structure. |

| Structure-Activity Relationship (SAR) Analysis | Prioritizing compounds based on predicted biological activity. | Using web applications to generate hypotheses about a derivative's potential therapeutic effects. |

| Quantum Mechanics (e.g., DFT) | Understanding and predicting chelation potency and stability. | Evaluating the binding affinity and bond characteristics of Deferasirox with various metal ions. |

| Machine Learning & Structural Alerts | Early prediction of potential toxicity. | Identifying substructures within a proposed ester derivative that are associated with toxicity, guiding lead optimization. |

Investigations into Structure-Bioavailability Relationships of Ester Prodrugs in Preclinical Models

A primary motivation for developing ester prodrugs like Deferasirox Isopropyl ester is to improve the parent drug's pharmacokinetic profile, particularly its oral bioavailability. Investigating the relationship between the ester's chemical structure and its bioavailability is a critical step that relies on detailed preclinical animal models.

The parent drug, Deferasirox, exhibits moderate oral bioavailability in preclinical models. Studies in rats have shown that after an oral dose, the bioavailability was approximately 26%. nih.govnih.gov The drug is primarily eliminated through hepatic metabolism (glucuronidation and, to a lesser extent, hydroxylation) and subsequent biliary excretion into the feces. nih.govnih.gov An ester prodrug strategy aims to improve upon this by modifying the molecule's physicochemical properties, such as lipophilicity, to enhance its absorption across the gastrointestinal tract. Once absorbed, the ester prodrug is designed to be rapidly hydrolyzed by ubiquitous esterase enzymes in the body to release the active Deferasirox.

Preclinical investigations in animal models, typically rats, are essential to validate this approach. These studies involve administering the ester prodrug orally and comparing its pharmacokinetic profile to that of the parent drug.

Key parameters evaluated in these preclinical models include:

Absorption: Measuring the peak plasma concentration (Cmax) and time to peak concentration (Tmax) of both the prodrug and the released parent drug.

Bioavailability (F): Calculating the fraction of the administered dose that reaches systemic circulation as the active drug, compared to both oral and intravenous administration of the parent Deferasirox.

Metabolism: Assessing the rate and extent of the ester's conversion to active Deferasirox in plasma and tissues. This confirms that the prodrug is efficiently cleaved to release the active moiety.

Distribution: Evaluating how the prodrug and parent drug are distributed throughout the body's tissues.

Excretion: Determining the routes and rate of elimination of the drug and its metabolites from the body.

By systematically testing a series of different ester prodrugs (e.g., methyl, ethyl, isopropyl esters), researchers can establish a structure-bioavailability relationship. This involves correlating changes in the ester group's size, lipophilicity, and electronic properties with observed changes in pharmacokinetic parameters. For example, an optimal ester chain length might be identified that balances improved absorption with efficient enzymatic hydrolysis. Such preclinical data is fundamental for selecting the most promising ester prodrug candidate for further development.

Table 3: Key Pharmacokinetic Parameters of Deferasirox in Preclinical Rat Models

| Parameter | Value/Observation | Significance |

|---|---|---|

| Oral Bioavailability | ~26% (at 10 mg/kg dose) | Establishes a baseline for improvement with ester prodrugs. nih.govnih.gov |

| Absorption | At least 75% of an oral dose is absorbed. | Suggests that low bioavailability is due to first-pass metabolism rather than poor absorption. nih.govnih.gov |

| Metabolism | Primarily via glucuronidation and some CYP-catalyzed hydroxylation. | The metabolic pathway that an ester prodrug must bypass or favorably compete with. nih.govnih.gov |

| Excretion | Largely via bile and feces (>90% of the dose). | The primary route of elimination for the active drug and its metabolites. nih.govnih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| Deferasirox |

| This compound |

| Deferiprone |

| Deferoxamine |

| Silymarin |

| Glycine methyl ester |

| Phenylalanine methyl ester |

| Lactoferrin |

| Aluminum |

Q & A

Q. What are the established synthetic routes for Deferasirox Isopropyl ester, and how are its structural and purity characteristics validated?

this compound is synthesized via esterification of deferasirox with isopropyl alcohol under acidic catalysis. A reported method involves refluxing deferasirox in isopropyl alcohol with concentrated sulfuric acid for 24 hours, followed by neutralization and crystallization . Structural validation employs 1H/13C NMR to confirm ester bond formation (e.g., isopropyl proton signals at δ 1.22–1.25 ppm) and single-crystal X-ray diffraction (SCXRD) to resolve molecular conformation. Purity is assessed via HPLC and mass spectrometry (HRMS), ensuring >95% chemical homogeneity .

Q. How does the molecular conformation of this compound influence its intermolecular interactions in crystalline form?

SCXRD analysis reveals a U-shaped ("scorpion") conformation with a C1–C2–C3–C4 torsion angle of 58.2° . This conformation facilitates intermolecular hydrogen bonding:

Q. What crystallographic parameters and refinement methods are critical for resolving this compound’s structure?

Key parameters include:

- Space group : P2₁2₁2₁ (orthorhombic).

- Unit cell dimensions : a = 5.45 Å, b = 14.05 Å, c = 16.52 Å .

- Refinement : Least-squares on F² with SHELXL97, achieving R = 0.036 and wR = 0.098. Hydrogen atoms are partially constrained, and extinction corrections are applied . Researchers must validate data quality using Rint (<0.05) and ensure thermal displacement parameters (ADPs) align with isotropic models .

Advanced Research Questions

Q. How does this compound’s lipophilicity enhance its pharmacological activity compared to deferasirox?

The isopropyl ester increases logP by ~1.5 units, improving membrane permeability. In vitro studies show ester derivatives are hydrolyzed to active deferasirox under physiological conditions, enabling sustained iron chelation . For Mcl-1 inhibition (anticancer target), molecular docking suggests the ester’s hydrophobic groups occupy the P2/P3 pockets, forming a salt bridge with Lys234. This interaction is absent in non-ester analogs, highlighting structure-activity advantages .

Q. How can researchers reconcile contradictory findings from clinical (DEFEAT Mucor) and preclinical (Mcl-1 inhibition) studies?

The DEFEAT Mucor trial observed increased 90-day mortality with deferasirox + LAmB vs. placebo (82% vs. 22%), possibly due to iron depletion exacerbating fungal virulence . Conversely, preclinical data show deferasirox’s ester derivatives inhibit Mcl-1 (apoptosis regulator) at IC50 ≈ 10 µM . To resolve this:

- Conduct dose-response studies to identify therapeutic windows avoiding iron starvation.

- Use conditional knockout models to isolate Mcl-1 inhibition effects from iron-related toxicity .

Q. What formulation strategies address this compound’s stability and solubility challenges?

- Solvent selection : DMSO or DMF (≥20 mg/mL solubility) are preferred for in vitro assays but require dilution to <0.1% in cell studies to minimize cytotoxicity .

- Stability optimization : The ester is light-sensitive; formulations should use amber glass and exclude UV-exposed buffers. Accelerated stability testing (40°C/75% RH) confirms <5% degradation over 30 days .

- Lipid-based carriers : Intravenous emulsions with soybean oil (e.g., 20% w/v) enhance plasma half-life by reducing ester hydrolysis .

Methodological Considerations

- Experimental Design : For reproducibility, document catalyst concentration (e.g., H2SO4 at 20% v/v), reflux duration, and crystallization conditions .

- Data Contradictions : Use molecular dynamics simulations to validate docking poses against SCXRD data when conflicting activity results arise .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical) for preclinical-to-clinical transitions, particularly in toxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.